molecular formula C7H7Cl2N3S B8588342 7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE

7-CHLORO-5-(METHYLSULFANYL)IMIDAZO[1,2-C]PYRIMIDINE HYDROCHLORIDE

Cat. No. B8588342
M. Wt: 236.12 g/mol
InChI Key: YCHPHBLVCINHRM-UHFFFAOYSA-N
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Patent
US08962596B2

Procedure details

A solution of 6-chloro-2-(methylthio)pyrimidin-4-amine (25.17 g, 143.3 mmol) and 2-chloroacetaldehyde (27.73 mL, 215.0 mmol) (50% aqueous) in 1,4-dioxane (50 mL) was heated at 95° C. for 14 hours. The reaction mixture was allowed to cool to ambient temperature and then cooled in an ice bath. The reaction mixture was filtered and the solids washed with dioxane to afford 7-chloro-5-(methylthio)imidazo[1,2-c]pyrimidine hydrochloride (24.01 g, 101.7 mmol, 70.96% yield) as a tan powder. MS (apci) m/z=200.0 (M+H).
Quantity
25.17 g
Type
reactant
Reaction Step One
Quantity
27.73 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]=[C:4]([NH2:10])[CH:3]=1.Cl[CH2:12][CH:13]=O>O1CCOCC1>[ClH:1].[Cl:1][C:2]1[N:7]=[C:6]([S:8][CH3:9])[N:5]2[CH:12]=[CH:13][N:10]=[C:4]2[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25.17 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)SC)N
Name
Quantity
27.73 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solids washed with dioxane

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=CC=2N(C(=N1)SC)C=CN2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 101.7 mmol
AMOUNT: MASS 24.01 g
YIELD: PERCENTYIELD 70.96%
YIELD: CALCULATEDPERCENTYIELD 141.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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